[3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate: is an organic compound characterized by the presence of hydroxyl groups, a nitrophenyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate typically involves multi-step organic reactions. One common route includes the following steps:
Acylation: The addition of a propanoyl group to the nitrophenyl compound.
Esterification: The formation of the acetate ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and acylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like tin(II) chloride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Esters or ethers.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
- Used in the development of novel pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential applications in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate involves its interaction with specific molecular targets. For example, the compound may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
[3,5-dihydroxy-2-[3-(4-aminophenyl)propanoyl]phenyl] acetate: Similar structure but with an amino group instead of a nitro group.
[3,5-dihydroxy-2-[3-(4-methylphenyl)propanoyl]phenyl] acetate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness:
- The presence of the nitro group in [3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate imparts unique electronic properties, making it distinct from its analogs.
- The combination of hydroxyl, nitro, and acetate groups provides a unique reactivity profile, allowing for diverse chemical transformations and applications.
Properties
CAS No. |
82628-91-9 |
---|---|
Molecular Formula |
C17H15NO7 |
Molecular Weight |
345.30 g/mol |
IUPAC Name |
[3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate |
InChI |
InChI=1S/C17H15NO7/c1-10(19)25-16-9-13(20)8-15(22)17(16)14(21)7-4-11-2-5-12(6-3-11)18(23)24/h2-3,5-6,8-9,20,22H,4,7H2,1H3 |
InChI Key |
PUAVLYKEJPNJQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1C(=O)CCC2=CC=C(C=C2)[N+](=O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.